molecular formula C12H7F3N2O2 B1439652 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid CAS No. 1214360-23-2

3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid

Cat. No. B1439652
CAS RN: 1214360-23-2
M. Wt: 268.19 g/mol
InChI Key: CSZQWOJUNHUCOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid is not explicitly mentioned in the sources retrieved .


Chemical Reactions Analysis

The chemical reactions involving 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid are not explicitly mentioned in the sources retrieved .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid are not explicitly mentioned in the sources retrieved .

Scientific Research Applications

Electrophosphorescence

  • Complexes containing trifluoromethyl group and 2-picolinic acid used in iridium ligands show promise in electrophosphorescence, particularly for practical device applications due to their high efficiencies and stability (Zhang et al., 2010).

Reactive Extraction

  • Pyridine-2-carboxylic acid (picolinic acid) is used as an intermediate in pharmaceuticals and herbicides. Its extraction from aqueous solutions like fermentation broth is crucial, and reactive extraction with non-toxic systems offers a higher distribution with minimal toxicity (Datta & Kumar, 2014).

Organic Light-Emitting Diodes (OLEDs)

  • Picolinic acid-based complexes are used in the creation of high-performance OLEDs, demonstrating excellent color stability and high efficiency (Tao et al., 2017).

Antimicrobial Activities

  • Compounds derived from picolinic acid, such as pyridine-2-carboxylic acid, have shown significant antibacterial and antifungal activities, making them relevant in medical research (Tamer et al., 2018).

Catalysis and Coordination Chemistry

  • Derivatives of picolinic acid are used in synthesizing various compounds and in studies related to coordination chemistry, showcasing their versatility in chemical reactions (Comba et al., 2016).

Water Oxidation Catalysis

  • Ruthenium complexes containing picolinic acid have shown high activity in water oxidation, relevant in energy conversion and storage research (Lu et al., 2016).

Chemical Synthesis

  • Picolinic acid is used in the synthesis of various chemical compounds, including its role in the development of metal-organic and supramolecular networks (Yin et al., 2021).

Mechanism of Action

The mechanism of action of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid is not explicitly mentioned in the sources retrieved .

Safety and Hazards

The safety and hazards associated with 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid are not explicitly mentioned in the sources retrieved .

Future Directions

The future directions for research and applications of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid are not explicitly mentioned in the sources retrieved .

properties

IUPAC Name

3-pyridin-3-yl-6-(trifluoromethyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N2O2/c13-12(14,15)9-4-3-8(10(17-9)11(18)19)7-2-1-5-16-6-7/h1-6H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSZQWOJUNHUCOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(N=C(C=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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